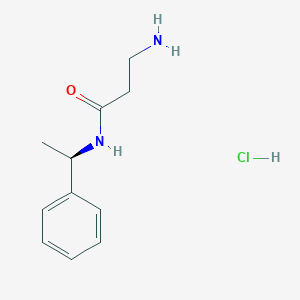

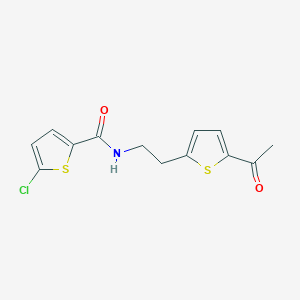

![molecular formula C21H27N7O2 B2382978 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920376-40-5](/img/structure/B2382978.png)

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone . It is part of a class of compounds that have been synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis

Derivatives of the new ring system have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed .Applications De Recherche Scientifique

Anticancer Activity

Triazolothiadiazine and its derivatives, which share a similar structure to the compound , have been found to exhibit diverse pharmacological activities, including anticancer properties .

Antimicrobial Activity

Compounds with a 1,2,4-triazine, 1,2,4-triazole, or 1,2,4-triazolo-1,2,4,5-tetrazine structure have been used as antimicrobial agents . Similarly, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine analogs have shown good activity against S. aureus .

Analgesic and Anti-inflammatory Activity

Triazolothiadiazine derivatives have also been found to have analgesic and anti-inflammatory properties .

Antioxidant Activity

These compounds have also been found to exhibit antioxidant properties .

Antiviral Activity

Triazolothiadiazine derivatives have been found to have antiviral properties .

Enzyme Inhibitors

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Agents

Triazolothiadiazine derivatives have also been used as antitubercular agents .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is similar to the compound , can be used as a template for designing new LSD1 inhibitors .

Mécanisme D'action

Target of Action

The primary target of this compound is the Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling .

Mode of Action

The compound binds to USP28, inhibiting its enzymatic activity . This inhibition disrupts the normal function of USP28, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of USP28 affects several biochemical pathways. For instance, it can lead to the stabilization of proteins that are normally degraded through ubiquitination, altering cell cycle progression and DNA damage response . The exact downstream effects can vary depending on the cellular context and the specific proteins involved.

Pharmacokinetics

Like other triazolopyrimidine derivatives, it is expected to have good bioavailability

Result of Action

The inhibition of USP28 by this compound can have various molecular and cellular effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It can also affect the cell cycle and the epithelial-mesenchymal transition (EMT) progression in cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O2/c1-5-30-16-8-6-15(7-9-16)28-19-17(24-25-28)18(22-14-23-19)26-10-12-27(13-11-26)20(29)21(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBPRLFHCOHDTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)C)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

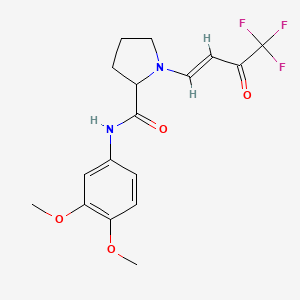

![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)

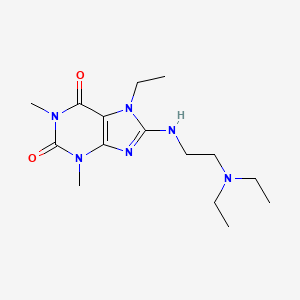

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)

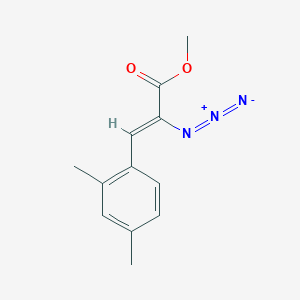

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)